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Compound of Interest

Compound Name: DA-7867

Cat. No.: B1669732 Get Quote

This technical guide provides a comprehensive overview of the fundamental pharmacokinetic

properties of DA-7867, a novel oxazolidinone antibiotic. The information is intended for

researchers, scientists, and professionals involved in drug development and is based on

preclinical studies.

Executive Summary
DA-7867 exhibits dose-independent pharmacokinetics following both intravenous and oral

administration in rats. The compound is well-absorbed orally with a bioavailability of

approximately 70.8%. It demonstrates low tissue affinity and undergoes minimal metabolism.

The primary route of elimination is through fecal and urinary excretion of the unchanged drug.

DA-7867 shows moderate protein binding.

Data Presentation
The following tables summarize the key pharmacokinetic parameters of DA-7867 derived from

preclinical studies in rats.

Table 1: Pharmacokinetic Parameters of DA-7867 After Intravenous Administration in Rats
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Dose (mg/kg)
AUC₀₋∞
(µg·min/mL)

CL (mL/min/kg) Vss (mL/kg)

1 1090 0.917 -

5 5480 0.912 -

10 11100 0.901 -

20 22100 0.905 -

AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; CL: Total

body clearance; Vss: Volume of distribution at steady state. Data compiled from studies in

Sprague-Dawley rats.

Table 2: Pharmacokinetic Parameters of DA-7867 After Oral Administration in Rats

Dose (mg/kg)
AUC₀₋∞
(µg·min/mL)

Cmax (µg/mL) Tmax (min) F (%)

1 780 - - 71.6

5 3850 - - 70.3

10 7860 - - 70.8

20 15800 - - 71.5

AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax:

Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F:

Bioavailability. Data compiled from studies in Sprague-Dawley rats.

Table 3: Physicochemical and Binding Properties of DA-7867
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Parameter Value

Protein Binding (Rat Plasma) 72.3%[1][2][3]

Protein Binding (4% Human Serum Albumin) 50.6%[1][2][3][4][5]

Plasma-to-Blood Cell Concentration Ratio

(Rabbit)
1.39 - 1.63[1][2][3][4][5]

Core Pharmacokinetic Profile
Absorption
Following oral administration in rats, DA-7867 is well-absorbed from the gastrointestinal tract.

Studies have shown an absolute bioavailability (F) of approximately 70.8% at an oral dose of

10 mg/kg[4][6]. A small fraction, around 8.27% of the administered oral dose, remains

unabsorbed[4][6]. The pharmacokinetics of DA-7867 are dose-independent for oral

administration at doses ranging from 1 to 20 mg/kg[4][6].

Distribution
DA-7867 exhibits low affinity for tissues in rats. Following both intravenous and oral

administration at a dose of 20 mg/kg, the tissue-to-plasma concentration ratios were found to

be less than unity, suggesting limited tissue penetration[3][4]. The protein binding of DA-7867
in fresh rat plasma is 72.3%[1][2][3]. In studies with 4% human serum albumin, the binding was

determined to be 50.6% for concentrations ranging from 0.5 to 20 µg/mL[1][2][3][4][5]. The

partitioning between plasma and blood cells in rabbit blood is rapid, reaching equilibrium within

30 seconds of mixing[1][2][3][4][5].

Metabolism
In vitro studies using the 9000g supernatant fraction of rat tissues have indicated that DA-7867
undergoes almost negligible metabolism[1][2][3][4][5]. This suggests that the clearance of DA-
7867 is not primarily dependent on metabolic transformation.

Excretion
The elimination of DA-7867 is slow, with a time-averaged total body clearance of approximately

0.915 mL/min/kg after intravenous administration of 10 mg/kg in rats[3][4]. The major route of
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elimination is via fecal and urinary excretion of the unchanged drug. After intravenous

administration, approximately 85% of the dose is recovered as the parent compound in urine

and feces over a 14-day period[5].

An intestinal first-pass effect has been observed, accounting for the elimination of about 21.8%

of the oral dose[4][6].

Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.

Drug Administration:

Intravenous (IV): DA-7867 was dissolved in a suitable vehicle and administered via the

jugular vein at doses ranging from 1 to 20 mg/kg.

Oral (PO): DA-7867, suspended in 1% hydroxypropyl methylcellulose (HPMC), was

administered by oral gavage at doses ranging from 1 to 20 mg/kg[6].

Blood Sampling: Blood samples were collected from the jugular vein at predetermined time

points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, 480, 720, 960, 1440, 2160, and 2880 minutes)

into heparinized tubes[6]. Plasma was separated by centrifugation and stored at -70°C until

analysis.

Analytical Method: Plasma concentrations of DA-7867 were determined using a validated

high-performance liquid chromatography (HPLC) method with UV detection at 300 nm[7].

The mobile phase consisted of 20 mM KH₂PO₄ and acetonitrile (75:25, v/v) run through a

C18 reversed-phase column[7].

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-

compartmental methods to determine key pharmacokinetic parameters such as AUC, CL,

Cmax, and Tmax.

In Vitro Metabolism Study
Tissue Preparation: The 9000g supernatant fraction from various rat tissues was prepared.
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Incubation: DA-7867 was incubated with the 9000g supernatant fraction for 30 minutes[1][2]

[3][4][5].

Analysis: The concentration of DA-7867 remaining after incubation was measured to assess

the extent of metabolism[1][2][3][4][5].

Protein Binding Assay
Method: The protein binding of DA-7867 in rat plasma and to human serum albumin was

determined.

Procedure: DA-7867 at various concentrations (0.5 to 20 µg/mL) was incubated with rat

plasma or a 4% human serum albumin solution[1][2][3][4][5]. The free and bound fractions of

the drug were separated and quantified.

Stability Studies
Conditions: The stability of DA-7867 was evaluated in various buffer solutions with pH values

ranging from 1 to 11, Sørensen phosphate buffer (pH 7.4), rat plasma, urine, liver

homogenate, and human gastric juices[1][2][3][4][5].

Duration: Incubations were carried out for up to 24 hours for most matrices and 3 hours for

human gastric juices[1][2][3][4][5].

Analysis: The concentration of DA-7867 was measured at different time points to assess its

stability.

Visualizations
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Caption: Pharmacokinetic pathway of DA-7867 after oral and intravenous administration.
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Caption: Experimental workflow for in vivo pharmacokinetic studies of DA-7867.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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